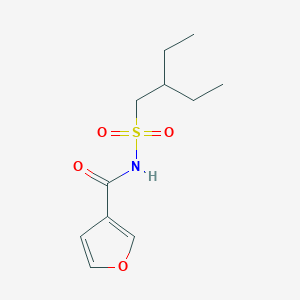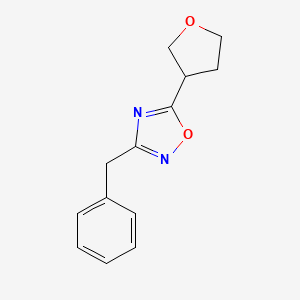![molecular formula C14H13F3N2O B7596291 N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DMF-TF and is a potent inhibitor of a class of enzymes known as protein kinases. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in the development of various diseases, including cancer. DMF-TF has shown promise as a tool for studying the role of protein kinases in disease and for developing new therapies that target these enzymes.
作用機序
DMF-TF works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Protein kinases phosphorylate specific proteins, which can activate or deactivate them, leading to changes in cellular behavior. DMF-TF binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This inhibition can lead to changes in cellular behavior and can be used to study the role of protein kinases in disease.
Biochemical and Physiological Effects:
DMF-TF has been shown to have a range of biochemical and physiological effects. Inhibition of protein kinases by DMF-TF can lead to changes in cellular behavior, including changes in gene expression, cell cycle progression, and apoptosis. DMF-TF has also been shown to have anti-inflammatory effects, and it has been proposed as a potential therapy for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of DMF-TF is its potency and specificity for protein kinases. DMF-TF has been shown to be a highly effective inhibitor of a range of protein kinases, making it a valuable tool for studying their role in disease. However, one limitation of DMF-TF is its potential toxicity. DMF-TF has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on DMF-TF. One area of interest is the development of new therapies that target protein kinases using DMF-TF as a lead compound. DMF-TF has already been used to develop several drugs that are currently in clinical trials, and further research could lead to the development of new therapies for a range of diseases. Another area of interest is the development of new inhibitors that are more potent and selective than DMF-TF. Finally, further research is needed to fully understand the biochemical and physiological effects of DMF-TF and to determine its potential as a therapeutic agent.
合成法
DMF-TF can be synthesized using a multi-step process that involves the reaction of several reagents. The synthesis process typically begins with the reaction of 3,4,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1,5-dimethylpyrrol-2-yl)methylamine to form the desired product, DMF-TF. The final product is typically purified using column chromatography or recrystallization.
科学的研究の応用
DMF-TF has been used extensively in scientific research to study the role of protein kinases in various diseases. For example, DMF-TF has been used to investigate the role of protein kinases in the development of cancer, Alzheimer's disease, and diabetes. DMF-TF has also been used to develop new therapies that target protein kinases, including drugs that are currently in clinical trials.
特性
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-8-3-4-10(19(8)2)7-18-14(20)9-5-11(15)13(17)12(16)6-9/h3-6H,7H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPXDTGFMZQQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)


![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide](/img/structure/B7596261.png)
![1-[1-(2-Fluorophenyl)-2-oxopyrrolidin-3-yl]-1-methyl-3-prop-2-ynylurea](/img/structure/B7596266.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)

![4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)